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acid

Cat. No.: B132190 Get Quote

Introduction

2,6-Dichloropyridine-3-boronic acid is a versatile heterocyclic organic compound that serves

as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a

pyridine ring substituted with two chlorine atoms and a boronic acid group, offers multiple

reaction sites for synthetic modifications. This allows for the construction of complex molecular

architectures, particularly through palladium-catalyzed cross-coupling reactions. The pyridine

scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous

biologically active molecules and approved drugs.[1] The presence of two chlorine atoms

enables sequential and site-selective functionalization, making this reagent particularly

valuable for creating libraries of compounds for screening and lead optimization.[2]

The primary application of 2,6-Dichloropyridine-3-boronic acid revolves around the Suzuki-

Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4]

This reaction's tolerance for a wide range of functional groups, mild conditions, and the

commercial availability of boronic acid reagents have cemented its role in the synthesis of

pharmaceuticals.[3][5]

Key Applications and Therapeutic Areas
The utility of 2,6-Dichloropyridine-3-boronic acid extends across several therapeutic areas,

primarily driven by its role as a precursor to complex heterocyclic compounds.
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1. Oncology: Boronic acids are integral to a class of potent anticancer agents known as

proteasome inhibitors.[6] The drug Bortezomib (Velcade), a dipeptidyl boronic acid,

revolutionized the treatment of multiple myeloma by inhibiting the 26S proteasome, which leads

to cell cycle arrest and apoptosis in cancer cells.[6][7] While direct synthesis of analogues from

2,6-dichloropyridine-3-boronic acid is not extensively documented in the provided results, its

structure is highly suitable for creating novel proteasome inhibitors or kinase inhibitors. Many

kinase inhibitors feature a substituted pyridine core, and this building block provides a direct

route to introduce diversity at multiple positions on the ring. Boron-containing compounds have

shown efficacy against various cancer cell lines, and research into new derivatives continues to

be a promising area.[6][8]

2. Neurodegenerative Diseases: The pyridine scaffold is also common in molecules targeting

the central nervous system. Boron-containing compounds have demonstrated neuroprotective

properties by modulating inflammation, oxidative stress, and metabolic processes implicated in

neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][10][11] Studies have

shown that boronic acid derivatives can inhibit the aggregation of amyloid-beta peptides and

protect neurons from toxicity.[9][12] 2,6-Dichloropyridine-3-boronic acid serves as a valuable

starting material for synthesizing novel compounds to be tested for neuroprotective effects.

3. Insecticides: In agrochemistry, this compound has been used to prepare novel

dihaloacetylated heterocyclic pyrethroids.[13] This application addresses the critical issue of

insecticide resistance in pests like mosquitoes. By creating new variations of pyrethroid

insecticides, researchers aim to develop agents that can effectively control resistant

populations.[13]
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Property Value Reference

CAS Number 148493-34-9 [14][15]

Molecular Formula C₅H₄BCl₂NO₂ [14][15]

Molecular Weight 191.81 g/mol [14][15]

IUPAC Name
(2,6-dichloropyridin-3-

yl)boronic acid
[14]

Appearance Solid [13]

Table 2: Example IC₅₀ Values for Boronic Acid-Based Inhibitors

Compound Target Cell Line IC₅₀ Value (nM) Reference

Bortezomib Proteasome U266 7.05 [7]

Compound 15

(Dipeptide

boronic acid)

Proteasome U266 4.60 [7]

AS-06

(Tyropeptin-

boronic acid)

Proteasome RPMI8226 - [8]

AS-29

(Tyropeptin-

boronic acid)

Proteasome RPMI8226 - [8]

Compound 78

(Dipeptidyl

boronic acid)

Various Tumor

Cells
Multiple < 1000 [16]

Note: This table illustrates the potency of boronic acid-containing compounds in general,

highlighting the therapeutic potential of molecules synthesized from precursors like 2,6-
Dichloropyridine-3-boronic acid.
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Protocol 1: Synthesis of 2,6-Dichloropyridine-3-boronic acid

This protocol is adapted from a reported one-step synthesis from 2,6-dichloropyridine.[13]

Materials:

2,6-dichloropyridine

Diisopropylamine

n-Butyllithium (1.55 M in n-hexane)

Triisopropyl borate

Tetrahydrofuran (THF), anhydrous

Ethyl acetate

Hydrochloric acid (HCl)

Magnesium sulfate (MgSO₄)

Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

Procedure:

To a solution of diisopropylamine (4 mL) in anhydrous THF (60 mL) cooled to -78 °C under

an inert atmosphere, slowly add n-butyllithium (20 mL of 1.55 M solution in n-hexane).

Stir the resulting mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

Add a solution of 2,6-dichloropyridine (2.0 g) in THF (10 mL) dropwise to the LDA solution at

-78 °C. Stir for 1 hour at this temperature.

Slowly add a mixture of triisopropyl borate (6.8 mL) in THF (10 mL) to the reaction mixture.

Allow the reaction to slowly warm to room temperature and stir for 20 hours.

Quench the reaction by diluting with water and neutralize with hydrochloric acid.
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Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and

filter.

Concentrate the organic layer under reduced pressure to yield the crude 2,6-
Dichloropyridine-3-boronic acid product. Further purification can be achieved via

recrystallization or column chromatography if necessary.

Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed coupling of an aryl halide

with 2,6-Dichloropyridine-3-boronic acid.

Materials:

Aryl halide (e.g., Aryl bromide or iodide) (1.0 eq)

2,6-Dichloropyridine-3-boronic acid (1.2 eq)

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

Cesium carbonate (Cs₂CO₃) (2.0 eq)

1,4-Dioxane, anhydrous

Water, degassed

Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

Procedure:

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 2,6-
Dichloropyridine-3-boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol),

and Cs₂CO₃ (2.0 mmol).[3]
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Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen

three times to ensure an oxygen-free environment.[3]

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask

via syringe.[3]

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for

18 hours or until TLC/LC-MS analysis indicates completion.[3]

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to obtain

the desired coupled product.

Visualizations

Product

2,6-Dichloropyridine

Intermediate

Lithiation

LDA / THF, -78°C Triisopropyl Borate

2,6-Dichloropyridine-3-boronic acid

Borylation & Hydrolysis

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,6-Dichloropyridine-3-boronic acid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Miyaura_Coupling_of_2_Chloropyridine_with_Pyridine_3_boronic_Acid.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Miyaura_Coupling_of_2_Chloropyridine_with_Pyridine_3_boronic_Acid.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Miyaura_Coupling_of_2_Chloropyridine_with_Pyridine_3_boronic_Acid.pdf
https://www.benchchem.com/product/b132190?utm_src=pdf-body-img
https://www.benchchem.com/product/b132190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pd(0)L_n

R¹-Pd(II)-X L_n

 Oxidative
 Addition 

R¹-Pd(II)-R² L_n

 Transmetalation 

R¹-R²

 Reductive
 Elimination 

 Catalyst
 Regeneration 

Aryl Halide (R¹-X) Boronic Acid (R²-B(OH)₂) Base

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b132190?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Building Block Synthetic Strategy

Therapeutic Applications

2,6-Dichloropyridine-
3-boronic acid

Suzuki-Miyaura
Cross-Coupling

Enables Synthesis

Oncology
(e.g., Kinase Inhibitors)

Neurology
(e.g., Neuroprotective Agents)

Agrochemistry
(e.g., Novel Pyrethroids)

Click to download full resolution via product page

Caption: Logical workflow from building block to medicinal chemistry applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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